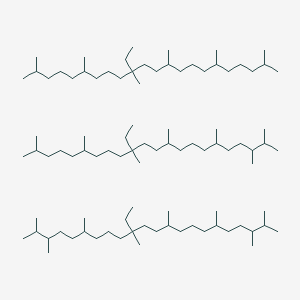

13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane

説明

13-エチル-2,3,6,10,13,17,21-ヘプタメチルドコサン、10-エチル-2,6,10,13,17,21-ヘキサメチルドコサン、および10-エチル-2,3,6,10,13,17,20,21-オクタメチルドコサンは、複雑な分岐アルカンです。これらの化合物は、複数のメチルおよびエチル置換基を持つ長い炭素鎖を特徴としています。このような構造は、しばしば、様々な科学的および産業的用途で活用できる、独自の物理的および化学的特性について研究されています。

特性

分子式 |

C93H192 |

|---|---|

分子量 |

1310.5 g/mol |

IUPAC名 |

13-ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane |

InChI |

InChI=1S/C32H66.C31H64.C30H62/c1-12-32(11,23-14-17-28(7)19-21-31(10)26(4)5)24-22-29(8)16-13-15-27(6)18-20-30(9)25(2)3;1-11-31(10,23-14-19-27(6)16-12-15-25(2)3)24-22-29(8)18-13-17-28(7)20-21-30(9)26(4)5;1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-31H,12-24H2,1-11H3;25-30H,11-24H2,1-10H3;25-29H,10-24H2,1-9H3 |

InChIキー |

PWPYWYZLSKDXDB-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C.CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCC(C)C(C)C.CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCCC(C)CCC(C)C(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

これらの化合物の合成は、通常、より小さなアルカンまたはアルケンをアルキル化することを伴います。一般的な方法の1つは、フリーデル・クラフツアルキル化であり、ここで、アルキルハライドは、塩化アルミニウム(AlCl3)のようなルイス酸触媒の存在下、芳香族化合物と反応します。これらの特定の化合物については、合成には、必要な分岐と鎖長を達成するための複数のアルキル化およびメチル化のステップが必要となります。

工業的製造方法

このような複雑なアルカンの工業的製造は、しばしば触媒プロセスを用います。ゼオライトや金属有機構造体(MOF)のような触媒を使用して、炭素鎖へのアルキル基の制御された付加を促進することができます。これらの反応を完了させるには、通常、高圧と高温の条件が必要です。

化学反応の分析

科学研究への応用

化学

化学では、これらの分岐アルカンは、その独自の構造的特性と反応性について研究されています。それらは、様々な化学反応における分岐炭化水素の挙動を理解するためのモデル化合物として役立ちます。

生物学

生物学的研究では、分岐アルカンは、特定の種類の細菌または植物のバイオマーカーとして使用できます。それらの存在と濃度は、生物学的プロセスと環境条件に関する洞察を提供することができます。

医学

直接薬物として使用されていませんが、これらの化合物は、薬物送達システムの研究の一部となる可能性があります。それらの疎水性のために、疎水性薬物をカプセル化して、それらの溶解性とバイオアベイラビリティを向上させることができます。

工業

工業部門では、分岐アルカンは、燃料の潤滑油と添加剤として使用されます。それらの分岐構造は、高温での優れた流れ特性と安定性を提供するため、高性能用途に最適です。

科学的研究の応用

Chemistry

In chemistry, these branched alkanes are studied for their unique structural properties and reactivity. They serve as model compounds for understanding the behavior of branched hydrocarbons in various chemical reactions.

Biology

In biological research, branched alkanes can be used as biomarkers for certain types of bacteria or plants. Their presence and concentration can provide insights into biological processes and environmental conditions.

Medicine

While not directly used as drugs, these compounds can be part of the study of drug delivery systems. Their hydrophobic nature makes them suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

Industry

In the industrial sector, branched alkanes are used as lubricants and additives in fuels. Their branched structure provides better flow properties and stability at high temperatures, making them ideal for high-performance applications.

作用機序

類似の化合物との比較

類似の化合物

2,2,4-トリメチルペンタン: 燃料のオクタン価の基準として使用される分岐アルカン。

3-エチル-2,2-ジメチルペンタン: 同様の構造的特徴を持つ別の分岐アルカン。

独自性

13-エチル-2,3,6,10,13,17,21-ヘプタメチルドコサン、10-エチル-2,6,10,13,17,21-ヘキサメチルドコサン、および10-エチル-2,3,6,10,13,17,20,21-オクタメチルドコサンは、その広範な分岐と長い炭素鎖のためにユニークです。この複雑さは、より単純な分岐アルカンと比較して、より高い沸点や独特の反応性パターンなど、独特の物理的および化学的特性を提供します。

類似化合物との比較

Similar Compounds

2,2,4-Trimethylpentane: A branched alkane used as a standard for octane rating in fuels.

3-Ethyl-2,2-dimethylpentane: Another branched alkane with similar structural features.

Uniqueness

The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are unique due to their extensive branching and long carbon chains. This complexity provides them with distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns, compared to simpler branched alkanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。